Thrombospondin-1 (1016-1023): A Technical Guide to its Mechanism of Action
Thrombospondin-1 (1016-1023): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in a multitude of biological processes, including angiogenesis, apoptosis, and immune regulation.[1][2] Its functions are mediated through interactions with various cell surface receptors and extracellular matrix components.[1][3] A key functional region of TSP-1 is the C-terminal domain, which contains the peptide sequence RFYVVMWK (amino acids 1016-1023).[4][5] This heptapeptide is a well-established agonist of the CD47 receptor, also known as integrin-associated protein (IAP).[5][6][7][8][9][10] By binding to CD47, the TSP-1 (1016-1023) peptide mimics many of the cellular effects of the full-length TSP-1 protein, making it a valuable tool for studying TSP-1 signaling and a potential therapeutic agent.[11] This guide provides an in-depth technical overview of the mechanism of action of the thrombospondin-1 (1016-1023) peptide, focusing on its signaling pathways, quantitative data, and key experimental protocols.
Core Mechanism of Action: CD47 Agonism
The primary mechanism of action of the thrombospondin-1 (1016-1023) peptide is its function as a direct agonist of the CD47 receptor.[7][8][10] CD47 is a ubiquitously expressed transmembrane protein that interacts with several ligands, including signal-regulatory protein alpha (SIRPα), to regulate cellular functions.[12][13][14] The binding of the TSP-1 (1016-1023) peptide to CD47 initiates a cascade of intracellular signaling events that modulate various cellular processes.
Key Signaling Pathways
Inhibition of Nitric Oxide/cGMP Signaling
A major consequence of TSP-1 (1016-1023) binding to CD47 is the potent inhibition of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[15][16][17][18][19] This pathway is crucial for vasodilation, inhibition of platelet aggregation, and cell survival. The TSP-1 peptide, through CD47, blocks the ability of NO to stimulate soluble guanylate cyclase (sGC), the enzyme responsible for converting GTP to cGMP.[18] This leads to decreased intracellular cGMP levels and a subsequent reduction in the activation of cGMP-dependent protein kinase (PKG).[15][17] The inhibition of this pathway contributes to the anti-angiogenic and pro-thrombotic effects of TSP-1.[15][16][17]
Modulation of VEGFR2 Signaling and Angiogenesis
The TSP-1 (1016-1023) peptide exerts significant anti-angiogenic effects by modulating the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][20] CD47 constitutively associates with VEGFR2, and the binding of the TSP-1 peptide to CD47 disrupts this association.[4][20] This disruption leads to the inhibition of VEGF-induced VEGFR2 phosphorylation and subsequent downstream signaling through pathways such as Akt.[4][20] By inhibiting VEGFR2 signaling, the peptide suppresses endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.[21]
Induction of Apoptosis
The TSP-1 (1016-1023) peptide can induce apoptosis in various cell types, including dendritic cells and some cancer cells.[4][6] Ligation of CD47 by the peptide can trigger a caspase-independent cell death pathway.[4] This process is characterized by phosphatidylserine exposure on the outer leaflet of the plasma membrane, loss of cell membrane integrity, reduced mitochondrial membrane potential, and DNA fragmentation.[6] The pro-apoptotic activity of the TSP-1 peptide contributes to its anti-tumor and anti-inflammatory properties.
Quantitative Data Summary
The following table summarizes the available quantitative data for the effects of thrombospondin-1 and its (1016-1023) peptide.
| Parameter | Molecule | Effect | Cell Type/System | Value | Reference(s) |
| IC50 | Full-length TSP-1 | Inhibition of T-cell activation | Murine T-cells | 0.22 - 2.2 nM | [6] |
| Concentration | TSP-1 (1016-1023) peptide (4N1K) | Induction of phosphatidylserine exposure and loss of membrane integrity | Monocyte-derived immature dendritic cells | 25-200 µg/mL | [6][7] |
| Concentration | CD47-binding peptide (7N3) | Inhibition of IL-2 mRNA expression | Murine T-cells | 1 µM | [6] |
| Concentration | Full-length TSP-1 | Inhibition of VEGF-stimulated VEGFR2 phosphorylation | Bovine aortic endothelial cells | 2.2 nM | [20] |
| Concentration | CD47-binding peptide (7N3) | Inhibition of VEGF-stimulated VEGFR2 phosphorylation | Bovine aortic endothelial cells | 1 µM | [20] |
| Concentration | Full-length TSP-1 | Inhibition of NO-stimulated cGMP accumulation | Human umbilical vein endothelial cells | 100 pM | [22] |
Experimental Protocols
Intracellular cGMP Assay
This protocol is used to measure the effect of the TSP-1 (1016-1023) peptide on nitric oxide-stimulated cGMP production.
Materials:
-
Cell culture of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
TSP-1 (1016-1023) peptide
-
NO donor (e.g., DEA/NO)
-
Cell lysis buffer
-
cGMP immunoassay kit
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Wash cells with serum-free media.
-
Pre-incubate cells with varying concentrations of the TSP-1 (1016-1023) peptide for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of an NO donor (e.g., 10 µM DEA/NO) for 5-10 minutes at 37°C.
-
Lyse the cells using the appropriate lysis buffer provided with the cGMP immunoassay kit.
-
Measure the intracellular cGMP concentration in the cell lysates using the cGMP immunoassay kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the peptide concentration to determine the inhibitory effect.
VEGFR2 Phosphorylation Assay
This protocol assesses the impact of the TSP-1 (1016-1023) peptide on VEGF-induced VEGFR2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs or bovine aortic endothelial cells - BAECs)
-
TSP-1 (1016-1023) peptide
-
Recombinant VEGF
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2
-
Western blotting reagents and equipment
Procedure:
-
Seed endothelial cells and grow until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with the TSP-1 (1016-1023) peptide at various concentrations for 30 minutes.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-VEGFR2 antibody, followed by a secondary antibody.
-
Strip the membrane and re-probe with an anti-total VEGFR2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated VEGFR2 to total VEGFR2.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the TSP-1 (1016-1023) peptide.
Materials:
-
Target cells (e.g., dendritic cells, cancer cell line)
-
TSP-1 (1016-1023) peptide
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Culture the target cells in the presence of various concentrations of the TSP-1 (1016-1023) peptide for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The thrombospondin-1 (1016-1023) peptide is a potent modulator of key cellular signaling pathways, primarily through its agonistic activity on the CD47 receptor. Its ability to inhibit NO/cGMP signaling, suppress VEGFR2-mediated angiogenesis, and induce apoptosis underscores its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important peptide. Further research into the precise biophysical interactions and the development of more potent and specific mimetics will continue to advance our understanding and application of TSP-1-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Predictive model identifies strategies to enhance TSP1-mediated apoptosis signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1 inhibits VEGF receptor-2 signaling by disrupting its association with CD47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Human expression patterns: qualitative and quantitative analysis of thrombospondin-1 under physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet-derived thrombospondin-1 is a critical negative regulator and potential biomarker of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thrombospondin-1-induced apoptosis of brain microvascular endothelial cells can be mediated by TNF-R1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. US11149066B2 - Thrombospondin 1-binding peptide - Google Patents [patents.google.com]
- 22. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
